molecular formula C16H17N3 B3200228 C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine CAS No. 1017470-41-5

C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine

Cat. No. B3200228
CAS RN: 1017470-41-5
M. Wt: 251.33 g/mol
InChI Key: QTVJTPHOVNEFGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the preparation of “2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide” involves reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .


Chemical Reactions Analysis

The chemical reactions involving “C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine” are not well-documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and molecular formula. For “2-[(1-Ethyl-1H-benzoimidazol-2-yl)amino]ethanol”, the melting point is 167 °C, the predicted boiling point is 389.1±44.0 °C, and the predicted density is 1.21±0.1 g/cm3 .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine and its analogs, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has made them valuable in cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome studies. The fluorescent staining ability of Hoechst derivatives provides a vital tool for visualizing DNA and assessing cell health status in various research settings (Issar & Kakkar, 2013).

Role in Medicinal Chemistry

Benzimidazole derivatives, including this compound, show a wide range of biological activities due to their unique structural properties. They are integral to the development of drugs with antimicrobial, antiviral, antidiabetic, anti-cancer, anti-inflammatory, and anti-hypertensive properties. The flexibility in the benzimidazole core structure allows for the synthesis of compounds with varied and enhanced activities, making it a cornerstone in the design of new therapeutic agents (Bhat & Belagali, 2020).

Environmental and Toxicological Research

The application of benzimidazole derivatives extends into environmental and toxicological research, particularly in understanding the impact of ionic liquids (ILs) containing benzimidazole structures. For instance, 1-ethyl-3-methylimidazolium acetate, a benzimidazole-related IL, has shown potential in dissolving biopolymers like cellulose and chitin, paving the way for its use in green chemistry and industrial processes. However, the environmental fate and toxicity of such ILs are under scrutiny to ensure they are safe choices for industrial applications, highlighting the need for comprehensive toxicological assessments (Ostadjoo et al., 2018).

Optoelectronic Materials

Benzimidazole derivatives have also found applications in the field of optoelectronic materials. Their incorporation into π-extended conjugated systems has been explored for the development of luminescent small molecules, chelate compounds, and materials related to photo- and electroluminescence. The unique electronic properties of benzimidazole-containing compounds enable their use in organic light-emitting diodes (OLEDs), image sensors, and as components in electronic devices, demonstrating the versatility of these compounds beyond biological applications (Lipunova et al., 2018).

Future Directions

The future directions for research on “C-(1-Ethyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-19-14-11-7-6-10-13(14)18-16(19)15(17)12-8-4-3-5-9-12/h3-11,15H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVJTPHOVNEFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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